molecular formula C18H20N2O3S B2955138 N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415540-92-8

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Número de catálogo: B2955138
Número CAS: 2415540-92-8
Peso molecular: 344.43
Clave InChI: MZMDUNRINIJBBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme sterol regulatory element-binding protein (SREBP). SREBP is a transcription factor that plays a crucial role in regulating cholesterol and fatty acid metabolism. Inhibition of SREBP has been shown to have potential therapeutic benefits in the treatment of metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

Mecanismo De Acción

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide works by inhibiting the activity of SREBP, a transcription factor that regulates the expression of genes involved in cholesterol and fatty acid metabolism. Inhibition of SREBP leads to a decrease in the production of cholesterol and triglycerides, which can improve metabolic parameters in individuals with hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of SREBP. By reducing the expression of genes involved in cholesterol and fatty acid metabolism, this compound can improve metabolic parameters such as glucose tolerance, insulin sensitivity, and lipid levels. This compound has also been shown to reduce hepatic steatosis and inflammation in preclinical models of non-alcoholic fatty liver disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is its specificity for SREBP inhibition, which reduces the potential for off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide and other SREBP inhibitors. One area of interest is the potential use of SREBP inhibitors in the treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. SREBP has been implicated in the development of atherosclerosis, and inhibition of SREBP may have therapeutic benefits in this context.
Another potential future direction is the development of SREBP inhibitors that target specific isoforms of the protein. There are three isoforms of SREBP, each of which regulates different aspects of cholesterol and fatty acid metabolism. Targeting specific isoforms may improve the efficacy and specificity of SREBP inhibition.
Conclusion
This compound is a small molecule inhibitor of SREBP that has shown promise in preclinical models of metabolic disorders. Its specificity for SREBP inhibition and well-tolerated profile make it an attractive candidate for further development. Future research will continue to explore the potential therapeutic benefits of SREBP inhibition in a variety of contexts.

Métodos De Síntesis

The synthesis of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline and 3-bromothiophene to form N-(4-ethoxyphenyl)-3-bromothiophene-2-carboxamide. This intermediate is then reacted with cyclopropanecarboxylic acid and triethylamine to form N-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide. The final step involves the conversion of the thioamide to the oxamide using hydrogen peroxide and sodium hydroxide.

Aplicaciones Científicas De Investigación

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has been extensively studied in preclinical models of metabolic disorders. In a mouse model of diet-induced obesity and insulin resistance, treatment with this compound led to significant improvements in glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce hepatic steatosis and inflammation in a mouse model of non-alcoholic fatty liver disease.

Propiedades

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-15-5-3-14(4-6-15)20-17(22)16(21)19-12-18(8-9-18)13-7-10-24-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDUNRINIJBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.